3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a benzofuran moiety at position 3 and a 3-bromophenyl group at position 4. This compound belongs to a broader class of triazolothiadiazoles, which are recognized for diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects .
Properties
Molecular Formula |
C17H9BrN4OS |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9BrN4OS/c18-12-6-3-5-11(8-12)16-21-22-15(19-20-17(22)24-16)14-9-10-4-1-2-7-13(10)23-14/h1-9H |
InChI Key |
RXKDOOZWQPGIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1-benzofuran-2-carboxylic acid with 3-bromoaniline to form an intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolo-thiadiazole core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of triazolothiadiazoles are highly dependent on substituents at positions 3 and 5. Key analogues include:
Key Observations :
- Bromine vs.
- Benzofuran vs. Adamantyl : Benzofuran’s planar structure facilitates π-π interactions in target binding, whereas adamantyl’s bulkiness may restrict conformational flexibility but improve selectivity .
- Methoxy Groups : 3,4-Dimethoxyphenyl substituents (e.g., in ) enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways .
Comparison with Analogues :
- Microwave Synthesis : Compounds like 3-(5'-fluoro-2'-methoxybiphenyl)-6-substituted derivatives achieved 85–90% yields under microwave irradiation vs. 60–70% conventionally .
- Solid-State Synthesis : reports solvent-free microwave methods for triazolothiadiazoles, reducing purification steps .
Physicochemical Properties
Key Trends :
- Bromine and adamantyl groups increase LogP, favoring blood-brain barrier penetration but risking hepatotoxicity .
- Fluorine substituents reduce LogP slightly while maintaining electronegativity for hydrogen bonding .
Structure-Activity Relationships (SAR)
Position 3 :
- Benzofuran/Indole : Aromatic systems enhance DNA intercalation or kinase binding .
- Halogens (Br, Cl) : Improve potency via halogen bonding with target residues .
Position 6 :
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity associated with this compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran moiety and a bromophenyl group, which contribute to its biological properties.
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of this scaffold showed IC50 values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
- Another investigation revealed that specific derivatives had IC50 values as low as 2.48 μM against A-549 cells (lung cancer) .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 39a | MCF-7 | 3.44 |
| 39b | A-549 | 2.48 |
| 39c | HCT116 | 3.29 |
Antimicrobial Activity
Compounds with the thiadiazole structure have been reported to possess broad-spectrum antimicrobial activity:
- A review highlighted that various derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Specific compounds showed moderate to good inhibition against bacterial strains due to the presence of electron-withdrawing groups like bromo and chloro .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of thiadiazole derivatives has also been explored:
- Studies have shown that certain synthesized compounds demonstrated promising analgesic and anti-inflammatory activities comparable to standard drugs .
- For example, a series of 3,6-disubstituted derivatives were evaluated for their efficacy in reducing inflammation in preclinical models.
Study 1: Anticancer Efficacy
In a comprehensive study on 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles , compounds were screened against six cancer cell lines. Two specific derivatives exhibited significant antiproliferative activity with IC50 values below 10 μM , indicating their potential as anticancer agents .
Study 2: Antimicrobial Screening
Another research effort focused on synthesizing methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]-thiadiazoles. The results indicated that several compounds displayed high antibacterial activity with notable inhibition rates against specific microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
